

# Technical Support Center: Troubleshooting Low Efficiency in PTB7-Th Solar Cells

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## Compound of Interest

Compound Name: PTB7-Th  
Cat. No.: B13395056

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the fabrication and characterization of **PTB7-Th** based organic solar cells.

## Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems leading to low power conversion efficiency (PCE) in your **PTB7-Th** solar cells.

Question: My **PTB7-Th** based solar cell has a very low Fill Factor (FF). What are the potential causes and how can I improve it?

Answer:

A low Fill Factor is often indicative of high series resistance ( $R_s$ ) or low shunt resistance ( $R_{sh}$ ), which can stem from several factors throughout the device fabrication process.

- **Poor Active Layer Morphology:** An unoptimized morphology of the **PTB7-Th**:acceptor blend is a primary cause of low FF. This can lead to inefficient charge transport and increased

recombination.

- Solution: The use of solvent additives is crucial for controlling the nanoscale morphology of the **PTB7-Th** blend.[1][2][3] 1,8-diiodooctane (DIO) is a commonly used additive that helps to suppress the formation of large acceptor domains, facilitating charge separation and transport.[2] Experiment with different concentrations of DIO (e.g., 1-3 vol%) in the host solvent (e.g., chlorobenzene or o-dichlorobenzene) to find the optimal condition for your specific acceptor.[3][4]
- Suboptimal Interfacial Layers: Inefficient charge extraction or collection at the electrode interfaces can significantly increase series resistance.
  - Solution: Ensure your hole transport layer (HTL), such as PEDOT:PSS, and electron transport layer (ETL), such as ZnO nanoparticles, are uniform and have the appropriate thickness. Interfacial engineering can optimize the electrical contacts between the active layer and the electrodes, leading to enhanced charge transport and collection.[5]
- Incorrect Polymer Molecular Weight: The molecular weight of **PTB7-Th** can influence its charge carrier mobility and crystallization behavior, impacting the FF.
  - Solution: Studies have shown that an optimal molecular weight of around 200 kDa for **PTB7-Th** can lead to higher efficiencies, correlated with improved hole mobility and reduced charge carrier trapping.[6][7] Verify the molecular weight of your polymer batch.

Question: The short-circuit current density ( $J_{sc}$ ) of my device is lower than expected. What steps can I take to increase it?

Answer:

Low short-circuit current density is typically related to inefficient light absorption, poor exciton dissociation, or charge carrier recombination.

- Active Layer Thickness: The thickness of the active layer plays a critical role in light absorption.
  - Solution: Optimize the active layer thickness. An optimal thickness for **PTB7-Th** based devices is often in the range of 90-110 nm.[8] This can be controlled by adjusting the spin

coating speed and solution concentration.

- Inefficient Exciton Dissociation: Even with good light absorption, if excitons do not efficiently dissociate into free charge carriers, the  $J_{sc}$  will be low.
  - Solution: As mentioned for improving FF, optimizing the blend morphology with solvent additives like DIO is key to creating a large interfacial area between the donor and acceptor, which is necessary for efficient exciton dissociation.[3]
- Recombination Losses: Geminate and bimolecular recombination are significant loss mechanisms that reduce  $J_{sc}$ .
  - Solution: A well-ordered morphology with distinct transport pathways for electrons and holes can reduce bimolecular recombination.[9] The choice of acceptor material and the use of additives can influence the recombination dynamics.[7][9]

Question: My device suffers from a low open-circuit voltage ( $V_{oc}$ ). How can I address this issue?

Answer:

The open-circuit voltage is primarily determined by the energy difference between the highest occupied molecular orbital (HOMO) of the donor (**PTB7-Th**) and the lowest unoccupied molecular orbital (LUMO) of the acceptor. However, other factors can also lead to a lower than expected  $V_{oc}$ .

- Energy Level Alignment: A mismatch in energy levels can lead to a reduced  $V_{oc}$ .
  - Solution: Ensure you are using an appropriate acceptor with a suitable LUMO level relative to the HOMO of **PTB7-Th**. The deeper the HOMO level of the donor, the higher the potential  $V_{oc}$ . [10]
- Interfacial Recombination: Recombination at the interfaces between the active layer and the transport layers can be a major source of  $V_{oc}$  loss.[9]
  - Solution: Proper selection and processing of interfacial layers can create a barrier for minority carriers, thus reducing interfacial recombination.[5][11] Surface treatments of the

transport layers can also passivate defects and improve the interface quality.

- Morphology and Purity: While primarily affecting FF and Jsc, a poorly controlled morphology with energy disorder and impurities can also introduce trap states that lead to recombination and a lower Voc.
  - Solution: Maintain a high level of purity for all materials and solvents. Optimize the active layer morphology as discussed in the previous sections.

## Frequently Asked Questions (FAQs)

Q1: What is the typical power conversion efficiency (PCE) I should expect from a **PTB7-Th:PC71BM** solar cell?

A1: In a laboratory setting with a conventional device structure, PCE values for **PTB7-Th:PC71BM** solar cells are often reported to be around 8-10%.<sup>[1]</sup> However, achieving these efficiencies requires careful optimization of all fabrication parameters. For larger area modules, the PCE is typically lower.<sup>[12]</sup>

Q2: What is the role of 1,8-diiodooctane (DIO) as a solvent additive?

A2: DIO is a high-boiling-point solvent additive that plays a critical role in optimizing the morphology of the **PTB7-Th:acceptor** blend.<sup>[2]</sup> It selectively dissolves the fullerene acceptor (like PC71BM), preventing its large-scale aggregation during the film drying process.<sup>[2]</sup> This results in a more interpenetrating network of donor and acceptor domains, which is ideal for efficient charge separation and transport.<sup>[3]</sup>

Q3: Can I use thermal annealing for **PTB7-Th** based devices?

A3: Thermal annealing is generally detrimental to the performance of **PTB7-Th:PC71BM** solar cells.<sup>[2]</sup> Instead, solvent vapor annealing or the use of solvent additives during processing are the preferred methods for morphology optimization.

Q4: What are common acceptor materials to pair with **PTB7-Th**?

A4: The most common acceptor paired with **PTB7-Th** is the fullerene derivative <sup>[7]</sup><sup>[7]</sup>-phenyl-C71-butyric acid methyl ester (PC71BM).<sup>[1]</sup> More recently, non-fullerene acceptors (NFAs)

have also been investigated to achieve higher performance.[6][7]

Q5: What is a typical device structure for a **PTB7-Th** solar cell?

A5: A common device architecture is the inverted structure: ITO/ZnO/**PTB7-**

**Th**:Acceptor/MoO<sub>3</sub>/Ag.[12] Another conventional structure is ITO/PEDOT:PSS/**PTB7-**

**Th**:Acceptor/Ca/Al.[4]

## Quantitative Data Summary

Table 1: Effect of Solvent Additive (DIO) on **PTB7-Th**:PC71BM Solar Cell Performance

DIO Concentration (vol %)	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)
0	0.73	-	44.61	~3.8
1	-	-	-	-
3	-	-	65.43	~8.0
8	0.71	-	-	-

Data compiled from various sources.[1][3] Note that Jsc values were not consistently reported in a comparable format.

Table 2: Influence of **PTB7-Th** Molecular Weight on Device Performance (with O-IDTBR acceptor)

Molecular Weight (kDa)	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)
50	-	-	-	Lower
200 (Optimum)	1.00	15.44	64.6	9.94
300	-	-	-	Lower

Data from a study on **PTB7-Th:O-IDTBR** non-fullerene solar cells.[6]

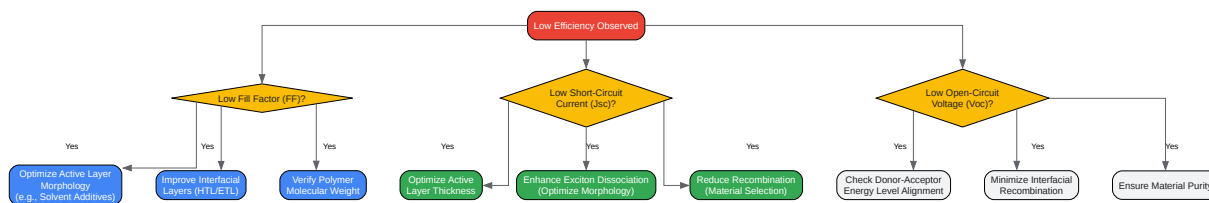
## Experimental Protocols

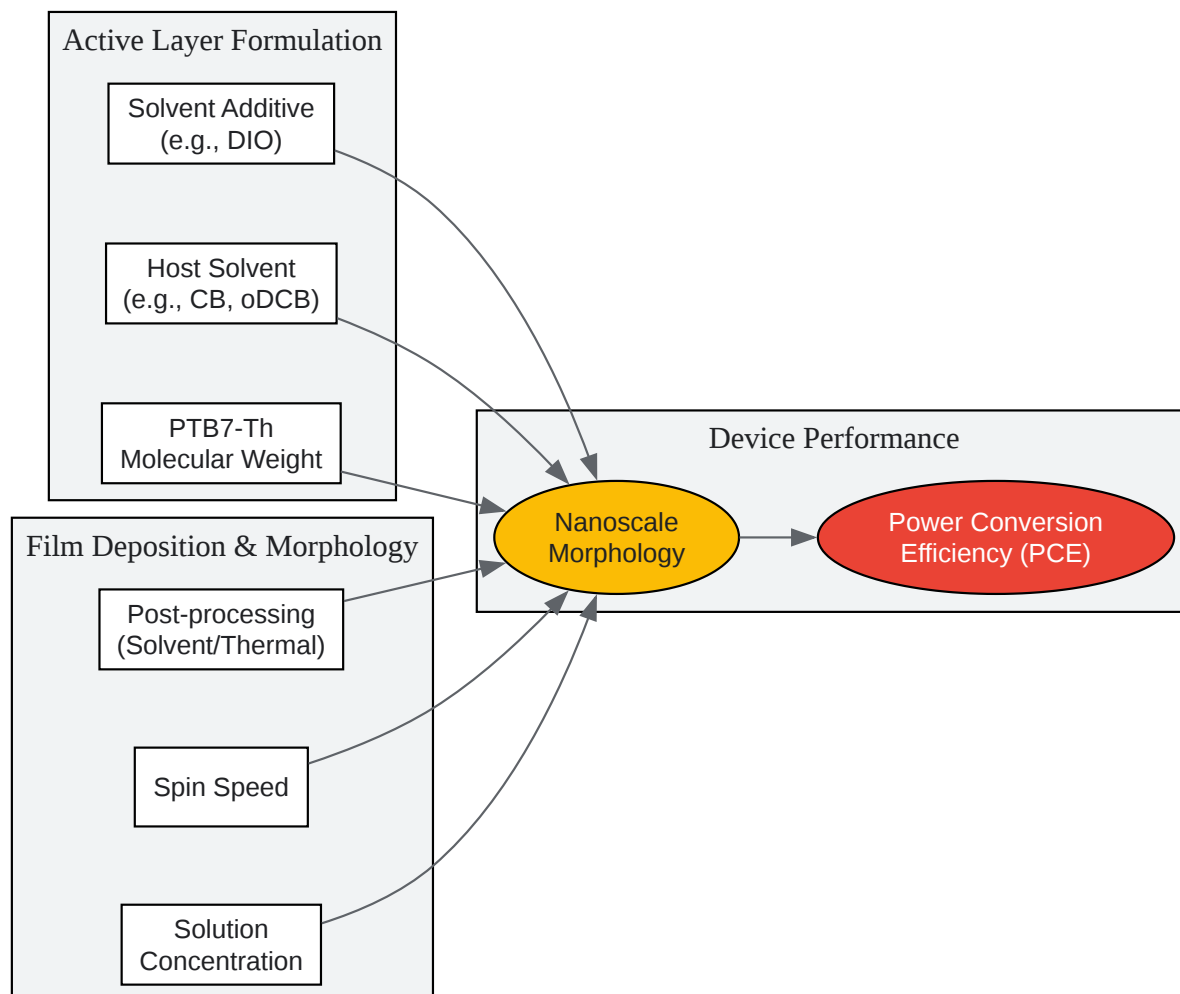
### Protocol 1: Fabrication of a **PTB7-Th:PC71BM** Solar Cell (Inverted Structure)

- Substrate Cleaning:
  - Sequentially sonicate patterned ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
  - Dry the substrates with a nitrogen gun.
  - Treat the substrates with UV-Ozone for 20 minutes prior to use.[12]
- Electron Transport Layer (ETL) Deposition:
  - Prepare a ZnO nanoparticle solution.
  - Spin-coat the ZnO solution onto the ITO substrates at 2000 rpm for 60 seconds.[12]
  - Anneal the substrates at 250°C for 10 minutes in air.[12]
- Active Layer Preparation and Deposition:
  - Prepare a solution of **PTB7-Th** and PC71BM (e.g., 1:1.5 weight ratio) in a suitable solvent like chlorobenzene (e.g., 10 mg/mL **PTB7-Th** and 15 mg/mL PC71BM).[12]
  - Add the desired volume percentage of 1,8-diiodooctane (DIO) to the solution (e.g., 3 vol%).[12]
  - Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) in a nitrogen-filled glovebox.
  - Filter the solution through a 0.22 µm PTFE filter.[12]
  - Spin-coat the active layer solution onto the ZnO layer inside the glovebox. The spin speed should be optimized to achieve the desired thickness (e.g., 1000-1500 rpm).

- Hole Transport Layer (HTL) Deposition:
  - Thermally evaporate a thin layer of Molybdenum Oxide ( $\text{MoO}_3$ ) (e.g., 5-10 nm) on top of the active layer.
- Top Electrode Deposition:
  - Thermally evaporate the top metal electrode, typically Silver (Ag) (e.g., 100 nm), through a shadow mask to define the device area.
- Device Characterization:
  - Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination ( $100 \text{ mW/cm}^2$ ) using a solar simulator.

## Visualizations





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